molecular formula C11H8Cl2N2 B7941628 4,6-Dichloro-5-(p-tolyl)pyrimidine CAS No. 146533-43-9

4,6-Dichloro-5-(p-tolyl)pyrimidine

Cat. No.: B7941628
CAS No.: 146533-43-9
M. Wt: 239.10 g/mol
InChI Key: XCIYCYPBRIGCOY-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(p-tolyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound is distinguished by the presence of two chlorine atoms at positions 4 and 6, and a p-tolyl group (a benzene ring substituted with a methyl group) at position 5. The molecular formula of this compound is C11H8Cl2N2.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dichloro-5-(p-tolyl)pyrimidine can be synthesized through various methods, one of which involves the reaction of 4,6-dichloropyrimidine with p-tolylboronic acid in the presence of a palladium catalyst. This reaction is typically carried out under Suzuki-Miyaura coupling conditions, which involve the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually performed at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-(p-tolyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.

    Coupling Reactions: It participates in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or DMF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted pyrimidines with various functional groups replacing the chlorine atoms.
  • N-oxides or reduced derivatives depending on the reaction conditions.

Scientific Research Applications

4,6-Dichloro-5-(p-tolyl)pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(p-tolyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it can act as an antagonist or agonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

    4,6-Dichloropyrimidine: Lacks the p-tolyl group, making it less hydrophobic and potentially less active in certain biological assays.

    5-(p-Tolyl)pyrimidine: Lacks the chlorine atoms, which may affect its reactivity and binding affinity to targets.

    4,6-Dimethyl-5-(p-tolyl)pyrimidine: Substitutes chlorine atoms with methyl groups, altering its electronic properties and steric hindrance.

Uniqueness: 4,6-Dichloro-5-(p-tolyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4,6-dichloro-5-(4-methylphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c1-7-2-4-8(5-3-7)9-10(12)14-6-15-11(9)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIYCYPBRIGCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621058
Record name 4,6-Dichloro-5-(4-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146533-43-9
Record name 4,6-Dichloro-5-(4-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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